molecular formula C2H6ClN5 B3042504 4H-1,2,4-Triazole-3,4-diamine hydrochloride CAS No. 6421-05-2

4H-1,2,4-Triazole-3,4-diamine hydrochloride

Cat. No. B3042504
CAS RN: 6421-05-2
M. Wt: 135.55 g/mol
InChI Key: LVICKPJQMKOQLV-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3,4-diamine hydrochloride is a chemical compound with the molecular formula C2H6ClN5 . It is a derivative of the 1,2,4-triazole family, which is a class of heterocycles that exhibit broad biological activities . These activities include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .


Synthesis Analysis

The synthesis of 4H-1,2,4-Triazole-3,4-diamine hydrochloride involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The molecular structure of 4H-1,2,4-Triazole-3,4-diamine hydrochloride consists of two carbon atoms, six hydrogen atoms, one chlorine atom, and five nitrogen atoms . The structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions involving 4H-1,2,4-Triazole-3,4-diamine hydrochloride are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4H-1,2,4-Triazole-3,4-diamine hydrochloride include a melting point of 141 °C .

Scientific Research Applications

Drug Discovery

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Antimicrobial Applications

1,2,4-Triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . Compounds containing a triazole exhibit broad biological activities, such as antimicrobial .

Anticancer Applications

1,2,4-Triazoles have widespread potential pharmaceutical activity including anticancer activities . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as anticancer .

Agrochemistry

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry . Compounds containing triazole have an important application value in agrochemistry .

Material Chemistry

1,2,4-Triazoles are used in materials sciences . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as material chemistry .

Organic Catalysts

1,2,4-Triazoles are used as organic catalysts . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

properties

IUPAC Name

1,2,4-triazole-3,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.ClH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVICKPJQMKOQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,2,4-Triazole-3,4-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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